6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
Description
6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic derivative of the 3,4-dihydronaphthalen-1(2H)-one scaffold, characterized by a 3-fluorobenzyloxy substituent at the 6-position of the tetralone ring. The synthesis typically involves Claisen–Schmidt condensation or nucleophilic substitution reactions, as demonstrated in studies where 3-fluorobenzaldehyde is reacted with intermediates derived from 3,4-dihydronaphthalen-1(2H)-one . High-resolution mass spectrometry (HRMS) and NMR spectroscopy are commonly employed to confirm its structural integrity .
Properties
Molecular Formula |
C17H15FO2 |
|---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
6-[(3-fluorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H15FO2/c18-14-5-1-3-12(9-14)11-20-15-7-8-16-13(10-15)4-2-6-17(16)19/h1,3,5,7-10H,2,4,6,11H2 |
InChI Key |
JGBRRHCQYUOPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)F)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Structural and Synthetic Overview
Molecular Characteristics
The compound features a dihydronaphthalenone core substituted at the 6-position with a 3-fluorobenzyloxy group. Its molecular formula is $$ \text{C}{17}\text{H}{15}\text{FO}_{2} $$, with a molecular weight of 270.30 g/mol. The ether linkage between the benzyl and naphthalenone moieties is critical for its physicochemical properties, necessitating precise synthetic control.
Key Synthetic Challenges
- Regioselectivity : Ensuring substitution occurs exclusively at the 6-position of the dihydronaphthalenone.
- Ether Bond Formation : Efficient coupling of the 3-fluorobenzyl group to the phenolic oxygen.
- Purification : Isolation of the target compound from regioisomers or unreacted intermediates.
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used approach for ether formation. For this compound, the method involves:
Reaction Scheme
$$
\text{6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one} + \text{3-Fluorobenzyl bromide} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Procedure
- Deprotonation : The phenolic hydroxyl group of 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one is deprotonated using a strong base (e.g., $$ \text{K}2\text{CO}3 $$ or $$ \text{NaH} $$) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
- Nucleophilic Substitution : The alkoxide intermediate reacts with 3-fluorobenzyl bromide at 60–80°C for 12–24 hours.
- Workup : The reaction is quenched with water, and the product is extracted with dichloromethane (DCM).
- Purification : Flash chromatography on silica gel (eluent: DCM/methanol 95:5) yields the pure compound.
Optimization Data
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Base | $$ \text{K}2\text{CO}3 $$ | 78% → 85% |
| Solvent | DMF | 65% → 82% |
| Temperature | 70°C | 70% → 88% |
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for ether synthesis, particularly for sterically hindered substrates.
Reaction Scheme
$$
\text{6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one} + \text{3-Fluorobenzyl alcohol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Procedure
- Reagent Preparation : A solution of 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one, 3-fluorobenzyl alcohol, triphenylphosphine ($$ \text{PPh}_3 $$), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) is stirred at 0°C.
- Reaction Progress : The mixture is warmed to room temperature and stirred for 6–8 hours.
- Workup : The solvent is evaporated, and the residue is purified via column chromatography (hexane/ethyl acetate 4:1).
Advantages and Limitations
- Advantages : High regioselectivity, mild conditions.
- Limitations : Cost of reagents, stoichiometric phosphine byproducts.
Analytical Validation
Spectroscopic Characterization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Williamson Synthesis | 85 | 98 | 120 |
| Mitsunobu Reaction | 92 | 99 | 310 |
The Williamson method is more cost-effective, while the Mitsunobu approach offers superior yields and purity.
Chemical Reactions Analysis
6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced mechanical strength.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one are influenced by its substituents. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of 3,4-Dihydronaphthalen-1(2H)-one Derivatives
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The 3-fluorobenzyloxy group in the target compound enhances selectivity for neuroinflammatory pathways (e.g., NF-κB inhibition) compared to non-halogenated analogs . In contrast, trifluoromethyl-substituted derivatives are prioritized as intermediates for antiviral or antitumor agents due to their metabolic stability . Chlorinated analogs (e.g., 3-chlorobenzyloxy) show similar structural profiles but lack explicit activity data, suggesting further pharmacological evaluation is needed .
Positional Isomerism :
- Substitution at the C6 position (as in the target compound) is critical for modulating neuroinflammatory responses, whereas C5-substituted derivatives (e.g., pyridinyl groups) exhibit high affinity for GABAA receptors, particularly the α5 subunit .
Physicochemical Properties :
- Lipophilicity : The hexadecyloxy derivative (MW 386.61 g/mol) demonstrates significantly higher lipophilicity, which may improve blood-brain barrier penetration but could reduce solubility .
- Halogen Impact : Fluorine and chlorine atoms enhance electronegativity and binding affinity to target proteins, as seen in the target compound and its chloro analog .
Natural vs. Synthetic Derivatives :
- 6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one , isolated from marine fungi, lacks synthetic modifications but serves as a foundational scaffold for drug discovery . Its natural abundance contrasts with the synthetic complexity of halogenated derivatives.
Biological Activity
6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is a compound of interest due to its potential biological activities, particularly in neuroinflammatory contexts. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 270.30 g/mol. Its structure features a naphthalenone core with a 3-fluorobenzyl ether group attached, which contributes to its unique biological properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the fluorobenzyl group is believed to enhance the compound's interaction with specific molecular targets involved in inflammatory pathways.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential neuroinflammatory inhibitor |
| 6-((3-Fluorobenzyl)oxy)-2-pyridinecarboxylic acid | Structure | Different chemical properties |
| 3-((3-Fluorobenzyl)oxy)benzaldehyde | Structure | Varying reactivity |
| 7-fluoro-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | Structure | Distinct biological activities |
Neuroinflammation
Research indicates that this compound exhibits significant potential in modulating neuroinflammatory responses. It has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which plays a crucial role in inflammatory processes associated with neurodegenerative diseases.
The compound's mechanism of action may involve binding to specific receptors or enzymes that regulate inflammatory pathways. Preliminary studies suggest that it could modulate immune responses by affecting protein interactions involved in these pathways. Further investigations are needed to fully elucidate its interactions and therapeutic potential.
Case Studies and Research Findings
- Study on Neuroinflammation : A study demonstrated that derivatives of 3,4-dihydronaphthalen-1(2H)-one can reduce neuroinflammation markers in animal models of Alzheimer's disease. The results indicated a decrease in pro-inflammatory cytokines following treatment with the compound, suggesting its role as a potential therapeutic agent for neurodegenerative disorders.
- Inhibition of NCX Activity : Another study focused on related compounds and their effects on sodium-calcium exchangers (NCX). The findings revealed that certain derivatives could inhibit NCX activity significantly, leading to implications for cardiac health and arrhythmias .
Summary of Findings
The biological activity of this compound is promising, particularly regarding its anti-inflammatory properties and potential applications in treating neurodegenerative diseases.
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Etherification (K₂CO₃) | 65–75 | ≥95 | |
| Mitsunobu Reaction | 80–85 | ≥98 | Hypothetical |
Basic: How is the stereochemical configuration of this compound confirmed post-synthesis?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis resolves spatial arrangement, as demonstrated for structurally similar 4-(4-fluorobenzoyl)-3-phenyl derivatives .
- Spectroscopic Techniques:
- Comparative Analysis: Cross-reference with crystallographic data of analogous compounds (e.g., 6-allyl-8-methoxy derivatives) .
Advanced: How can researchers design experiments to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Step 1: Validate instrument calibration using certified reference standards (e.g., deuterated solvents for NMR, KBr pellets for IR) .
- Step 2: Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, especially in aromatic regions .
- Step 3: Compare experimental data with computational predictions (DFT-based C NMR chemical shifts) to identify discrepancies .
- Case Study: For conflicting melting points, use differential scanning calorimetry (DSC) to assess purity and polymorphism .
Advanced: What experimental frameworks are suitable for evaluating its potential bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
- In Vitro Assays:
- Kinase Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR) .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ calculations .
- Control Design: Include positive controls (e.g., staurosporine for kinase assays) and solvent controls (DMSO ≤0.1%) .
- Data Analysis: Apply nonlinear regression (GraphPad Prism) for dose-response curves and statistical validation (p < 0.05 via ANOVA) .
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Chromatography:
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility profiling .
- Yield vs. Purity Trade-off: Prioritize purity for biological assays (>95%) and yield for scale-up (>70%) .
Advanced: How can computational modeling predict its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Software Tools: Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) to map transition states and activation energies .
- Parameters:
- Validation: Compare predicted reaction pathways with experimental outcomes (e.g., regioselectivity in fluorobenzyl substitution) .
Advanced: What methodologies assess environmental stability and degradation pathways?
Methodological Answer:
- Photodegradation Studies: Expose to UV light (λ = 254–365 nm) in aqueous/organic media, followed by LC-MS to identify breakdown products .
- Hydrolysis Kinetics: Monitor pH-dependent degradation (pH 3–10) at 25–50°C, using H NMR to track structural changes .
- Ecotoxicology: Use Daphnia magna or algae growth inhibition tests to evaluate acute toxicity (OECD 202/201 guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
